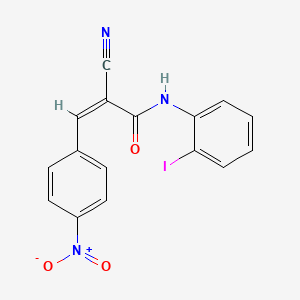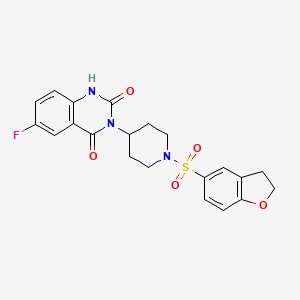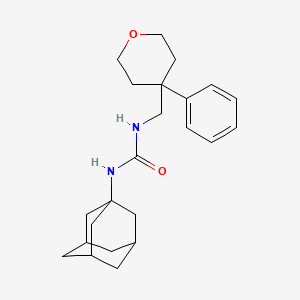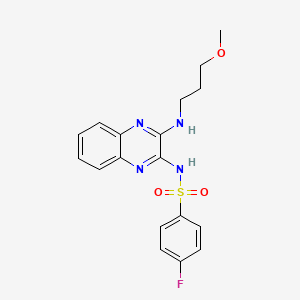
(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide: is an organic compound that features a cyano group, an iodophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the acrylamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base.
Introduction of the iodophenyl group: This step often involves a halogenation reaction where an iodo group is introduced to the phenyl ring.
Nitration of the phenyl ring: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, respectively.
Comparison with Similar Compounds
(Z)-2-cyano-N-(2-bromophenyl)-3-(4-nitrophenyl)acrylamide: Similar structure but with a bromine atom instead of iodine.
(Z)-2-cyano-N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide: Similar structure but with a chlorine atom instead of iodine.
(Z)-2-cyano-N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide makes it unique compared to its halogenated analogs
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O3/c17-14-3-1-2-4-15(14)19-16(21)12(10-18)9-11-5-7-13(8-6-11)20(22)23/h1-9H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDUIMYANNYJGK-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)
![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)



![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)
![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
